molecular formula C13H12O2 B2468552 1-(7-Methoxynaphthalen-1-yl)ethan-1-one CAS No. 3453-55-2

1-(7-Methoxynaphthalen-1-yl)ethan-1-one

Cat. No.: B2468552
CAS No.: 3453-55-2
M. Wt: 200.237
InChI Key: IWENUCKDZBSUFM-UHFFFAOYSA-N
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Description

1-(7-Methoxynaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . It is a derivative of naphthalene, featuring a methoxy group at the 7-position and an ethanone group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(7-Methoxynaphthalen-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 7-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxynaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(7-Methoxynaphthalen-1-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Methoxynaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. The methoxy and ethanone groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Methoxynaphthalen-1-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy and ethanone groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

1-(7-methoxynaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9(14)12-5-3-4-10-6-7-11(15-2)8-13(10)12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWENUCKDZBSUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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